Tributylmethylphosphonium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41941. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

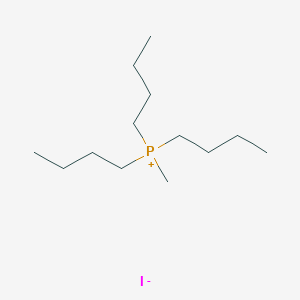

3D Structure of Parent

Properties

IUPAC Name |

tributyl(methyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZMYANQLOCZOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375025 | |

| Record name | Tributyl(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702-42-7 | |

| Record name | Tributylmethylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1702-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1702-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tributylmethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyl(methyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Tributylmethylphosphonium Iodide (CAS 1702-42-7)

Introduction: Unveiling a Versatile Workhorse in Synthesis

This compound, identified by CAS number 1702-42-7, is a quaternary phosphonium salt that has carved out a significant niche in modern organic and materials chemistry.[1][2] While its structure—a central phosphorus atom bonded to three butyl groups and one methyl group with an iodide counterion—is straightforward, its utility is remarkably diverse.[2] For professionals in drug development and synthetic chemistry, this compound is not merely a reagent but a powerful facilitator of complex chemical transformations.

This guide moves beyond a simple recitation of properties to provide a deeper understanding of its core applications, the mechanistic principles behind its efficacy, and the practical considerations for its use. We will explore its critical roles as a phase-transfer catalyst, its emerging potential in the field of ionic liquids, and its foundational connection to olefination chemistry, offering field-proven insights into its application.[1][2][3]

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical characteristics is the bedrock of successful experimental design. This compound is typically a white to light yellow crystalline powder, a physical state that dictates its handling and storage requirements.[1][4] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1702-42-7 | [1][5][6] |

| Molecular Formula | C₁₃H₃₀IP | [1][5][6] |

| Molecular Weight | 344.26 g/mol | [1][6][7] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 133.5 °C | [5][8] |

| Solubility | Soluble in methanol and other polar organic solvents | [2][5] |

| SMILES | CCCC(CCCC)CCCC.[I-] | [6][8] |

| InChIKey | RLZMYANQLOCZOB-UHFFFAOYSA-M | [6] |

Synthesis: A Foundational Quaternization Protocol

The primary route to this compound is a classic Sₙ2 reaction, a quaternization of tributylphosphine with methyl iodide.[5] This reaction is efficient and high-yielding, making the phosphonium salt readily accessible for laboratory and industrial use.

Mechanism and Rationale

The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced, subsequently forming an ionic bond with the newly created tributylmethylphosphonium cation. The choice of solvent is critical; a non-polar solvent like benzene can be used to facilitate the precipitation of the product as it forms.[9]

Diagram: Synthesis Workflow

Caption: Mechanism of this compound in PTC.

Precursor for Wittig Reagents

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones with high regioselectivity. [10][11]While this compound is not the Wittig reagent itself, it is the direct precursor—the phosphonium salt—from which the reactive ylide is generated.

Workflow:

-

Salt Formation: The synthesis of this compound is the first step.

-

Ylide Generation: The phosphonium salt is deprotonated using a strong base (e.g., n-butyllithium, sodium hydride). The base removes a proton from the methyl group, which is acidic due to the adjacent positively charged phosphorus atom. This creates the phosphonium ylide, a neutral species with adjacent positive and negative charges.

-

Reaction: The ylide then reacts with a carbonyl compound to form an alkene and triphenylphosphine oxide as a byproduct. [12]The fixed location of the double bond is a major advantage of this method over traditional elimination reactions. [10]

Diagram: Wittig Reaction Pathway

Caption: From phosphonium salt to alkene via the Wittig reaction.

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature. [3]They are lauded as "green solvents" due to their negligible vapor pressure, non-flammability, and high thermal stability. [3]this compound and its derivatives are valuable in this field. [1]They can be used as environmentally friendly solvents that enhance reaction efficiency or as components in electrolytes for applications like dye-sensitized solar cells and batteries. [1][13]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. While detailed spectra are proprietary to databases, the expected characterization data includes:

-

¹H NMR: Signals corresponding to the protons on the three butyl chains and the unique methyl group attached to the phosphorus.

-

³¹P NMR: A characteristic peak in the phosphonium salt region of the spectrum. A reference to 31P NMR data for this compound exists in the literature. [14]* FTIR: Analysis can confirm the presence of C-H bonds and the overall structure.

Commercial suppliers confirm the structure and purity using methods including NMR, GC, HPLC, and IR. [8]

Safety, Handling, and Disposal: A Protocol for Prudence

As with any chemical reagent, safety is paramount. This compound is classified as causing skin and serious eye irritation. [4][6][15]

Mandatory Safety Protocol

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion. [4][15]An eyewash station and safety shower must be readily accessible. [4]2. Personal Protective Equipment (PPE) :

-

Gloves : Wear impervious chemical-resistant gloves.

-

Eye Protection : Use safety glasses with side shields or chemical goggles. [4][8] * Lab Coat : A standard lab coat is required to prevent skin contact. [4]3. Handling :

-

Avoid generating dust. [4] * Wash hands thoroughly after handling. [4][15] * Avoid contact with skin, eyes, and clothing. [4][15]4. Storage :

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area. [4] * Protect from moisture, as the compound can be hygroscopic. Storing under an inert gas is recommended for long-term stability. [15] * Keep away from incompatible substances such as strong oxidizing agents. 5. First Aid :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. [4] * Skin Contact : Immediately wash skin with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention. [4] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid. [4] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [4]6. Disposal :

-

Chemical waste must be disposed of in accordance with all federal, state, and local regulations. [4] * Do not dispose of it in standard waste or down the drain. It should be handled as hazardous waste.

-

Conclusion: A Strategic Asset for Chemical Innovation

This compound is far more than a simple catalog chemical. It is a strategic tool for chemists, offering robust performance as a phase-transfer catalyst, a reliable precursor for olefination, and a building block for advanced materials like ionic liquids. Its excellent thermal stability and solubility profile make it indispensable for a wide range of synthetic challenges. By understanding its underlying chemical principles and adhering to rigorous safety protocols, researchers can fully leverage the power of this versatile phosphonium salt to drive innovation in drug discovery, process development, and materials science.

References

- This compound. LookChem. [Link]

- Phosphonium, tributylmethyl-, iodide (1:1).

- This compound. CD BioSustainable-Green Chemistry. [Link]

- SAFETY DATA SHEET - TBPMI.

- Tri-n-butylmethyl phosphonium iodide. Nippon Chemical Industrial Co., LTD. [Link]

- The Wittig reaction. Organic Chemistry II - Lumen Learning. [Link]

- Significant New Use Rules on Certain Chemical Substances (19-6.B). Federal Register. [Link]

- methyltributylphosphonium iodide - Optional[31P NMR]. SpectraBase. [Link]

- Illustrated Glossary of Organic Chemistry - Wittig reaction. UCLA Chemistry and Biochemistry. [Link]

- Wittig Reaction. Chemistry LibreTexts. [Link]

- Wittig reaction. Wikipedia. [Link]

- (E)

- Wittig Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1702-42-7: this compound [cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. aksci.com [aksci.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]

- 13. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 14. spectrabase.com [spectrabase.com]

- 15. tcichemicals.com [tcichemicals.com]

Introduction to Quaternary Phosphonium Salts

An In-depth Technical Guide to Methyltributylphosphonium Iodide

Abstract: This technical guide provides a comprehensive overview of methyltributylphosphonium iodide (MTBPI), a quaternary phosphonium salt with significant utility in scientific research and development. This document delves into the core physicochemical properties, detailed synthesis protocols, key applications, and critical safety and toxicological data. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate the effective and safe use of this versatile compound.

Quaternary phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻. They are structural analogs of quaternary ammonium salts, where the central nitrogen atom is replaced by a phosphorus atom. This substitution imparts distinct properties, including generally higher thermal stability and unique reactivity.[1][2] Phosphonium salts, particularly those with lipophilic alkyl chains, have garnered significant interest for their roles as phase transfer catalysts, precursors to ionic liquids, and as active agents in materials science and biological studies.[3][4][5] Methyltributylphosphonium iodide, the focus of this guide, is a representative example, combining a compact methyl group with three larger butyl chains, creating a balance of reactivity and steric hindrance.

Core Properties of Methyltributylphosphonium Iodide

Chemical Identity

Methyltributylphosphonium iodide is an ionic compound consisting of a positively charged methyltributylphosphonium cation and an iodide anion. Its structure is key to its function, with the bulky, non-polar butyl groups contributing to its solubility in organic solvents and its utility in phase transfer catalysis.

Caption: Chemical structure of Methyltributylphosphonium Iodide.

Physicochemical Properties

The physical and chemical properties of methyltributylphosphonium iodide are summarized in the table below. These characteristics are fundamental to its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1702-42-7 | [6][7][8] |

| Molecular Formula | C₁₃H₃₀IP | [3][7][9] |

| Molecular Weight | 344.26 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder | [3][8] |

| Melting Point | 133.5 - 135 °C | [9][10][11] |

| Solubility | Soluble in methanol and acetone; partly soluble in water. | [8][9][11] |

| Hygroscopicity | Hygroscopic; protect from moisture. | |

| Thermal Stability | Phosphonium salts generally exhibit high thermal stability. | [2][12] |

Synthesis and Characterization

Synthetic Pathway: Quaternization of Tributylphosphine

The most direct and common method for synthesizing methyltributylphosphonium iodide is through a quaternization reaction. This is an Sₙ2 type reaction where the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The resulting product is a stable phosphonium salt.

Sources

- 1. mdpi.com [mdpi.com]

- 2. arpnjournals.org [arpnjournals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. METHYLTRIBUTYLPHOSPHONIUM IODIDE - Safety Data Sheet [chemicalbook.com]

- 7. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tributylmethylphosphonium Iodide | 1702-42-7 | TCI AMERICA [tcichemicals.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. mdpi.com [mdpi.com]

Tributylmethylphosphonium iodide molecular weight

An In-depth Technical Guide to Tributylmethylphosphonium Iodide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1702-42-7), a quaternary phosphonium salt with significant applications in chemical synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, a validated synthesis protocol, its mechanistic function as a phase-transfer catalyst, and essential safety protocols.

Core Physicochemical & Structural Characteristics

This compound presents as a white to light-yellow crystalline powder.[1] It is a salt composed of a central phosphorus atom bonded to three butyl groups and one methyl group, forming a positively charged phosphonium cation, with an iodide anion providing the charge balance. This structure is key to its utility, particularly its efficacy as a phase-transfer catalyst.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from determining reaction stoichiometry to selecting appropriate solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 344.26 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₃₀IP | [1][2][4] |

| CAS Number | 1702-42-7 | [1][2][6] |

| Melting Point | 133.5 °C | [4][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in Methanol | [6] |

| Exact Mass | 344.11299 Da | [5][6] |

| Hydrogen Bond Donor Count | 0 | [5][6] |

| Hydrogen Bond Acceptor Count | 1 | [5][6] |

| Rotatable Bond Count | 9 | [5][6] |

Synthesis Protocol: Quaternization of Tributylphosphine

The synthesis of this compound is a classic example of a Menschutkin reaction, specifically, the quaternization of a tertiary phosphine. The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. This forms a new phosphorus-carbon bond and results in the quaternary phosphonium salt.

Experimental Workflow: Step-by-Step

This protocol describes a representative lab-scale synthesis.

Materials:

-

Tributylphosphine (P(C₄H₉)₃)

-

Iodomethane (CH₃I)

-

Anhydrous Diethyl Ether or Benzene

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere apparatus

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Inert Atmosphere Preparation: Assemble the glassware (round-bottom flask, condenser) and dry thoroughly in an oven. Assemble while hot and flush the system with an inert gas (Nitrogen or Argon) to remove oxygen and moisture, which could otherwise oxidize the tributylphosphine.

-

Reagent Addition: In the reaction flask under a positive pressure of inert gas, dissolve tributylphosphine in a minimal amount of anhydrous solvent (e.g., benzene).[7]

-

Initiation of Reaction: While stirring the solution, slowly add a slight molar excess (approx. 1.05 to 1.1 equivalents) of iodomethane. The reaction is typically exothermic; addition should be controlled to maintain a gentle reflux or room temperature, depending on the scale.

-

Reaction Progression: Allow the mixture to stir at room temperature. The formation of a white precipitate, the target phosphonium salt, indicates the reaction is proceeding.[7] The reaction can be stirred for 12-24 hours to ensure completion.[7]

-

Product Isolation: Once the reaction is complete, the solid product is isolated by filtration. The precipitate should be washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The resulting white crystalline powder is dried under vacuum over a desiccant like phosphorus pentoxide to remove residual solvent and moisture.[7] The purity is typically high (≥98%).[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Core Application: Phase-Transfer Catalysis

A primary application of this compound is its role as a Phase-Transfer Catalyst (PTC).[1] This is particularly valuable in reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase.

Mechanism of Action

The phosphonium salt facilitates the reaction by acting as a shuttle for one of the reactants across the phase boundary.

-

Anion Exchange: In a typical scenario, an inorganic nucleophile (e.g., CN⁻, OH⁻ from a salt like NaCN) is dissolved in the aqueous phase. The this compound, which has some solubility in both phases, exchanges its iodide anion for the nucleophile anion at the phase interface.

-

Transport to Organic Phase: The newly formed tributylmethylphosphonium nucleophile salt, [P(C₄H₉)₃CH₃]⁺[Nu]⁻, is lipophilic due to the long butyl chains. This allows the complex to dissolve in the organic phase, transporting the nucleophile with it.

-

Reaction: Once in the organic phase, the "naked" nucleophile is highly reactive and can readily react with the organic substrate.

-

Catalyst Regeneration: After the reaction, the phosphonium cation shuttles back to the aqueous interface, often with the leaving group anion from the organic substrate, to repeat the cycle.

This mechanism significantly increases reaction rates that would otherwise be impractically slow due to the inability of the reactants to interact.[8]

Phase-Transfer Catalysis Diagram

Caption: Mechanism of this compound ([P]⁺ I⁻) as a PTC.

Safety & Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as causing skin irritation (H315) and serious eye irritation (H319).[9][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the compound.[4][10] A face shield may be required for larger quantities.

-

Handling: Wash hands and face thoroughly after handling.[9] Avoid generating dust. Use in a well-ventilated area or under a fume hood.[10]

-

Storage: Store in a tightly-closed container in a cool, dry place away from moisture.[4][10]

-

First Aid:

Broader Applications & Future Outlook

Beyond its role as a PTC, this compound is utilized in various areas of research and development:

-

Organic Synthesis: It serves as a versatile reagent for various chemical transformations, including alkylation and phosphorylation reactions essential for building complex molecules.[1]

-

Ionic Liquids: The compound has shown potential in the field of ionic liquids, where it can be used to create environmentally friendlier solvents that improve reaction efficiency.[1]

-

Pharmaceutical Development: It can be used as a solvent or reaction medium in the synthesis of compounds with specific biological activities.[4]

The stability, solubility, and catalytic efficiency of this compound ensure its continued relevance in both academic and industrial research, driving advancements in fine chemical manufacturing, green chemistry, and pharmaceutical synthesis.[1]

References

- This compound. LookChem. [Link]

- This compound. CD BioSustainable-Green Chemistry. [Link]

- Phosphonium, tributylmethyl-, iodide (1:1).

- The Power of Phosphonium Salts: Methyltriphenylphosphonium Iodide in Action. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 5. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Tributylmethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tributylmethylphosphonium Iodide

This compound is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three butyl groups and one methyl group, with an iodide counter-ion.[1] Its utility in the chemical sciences is primarily derived from its function as a phase transfer catalyst, facilitating reactions between reagents in immiscible phases.[2] This property is invaluable in the synthesis of complex organic molecules and pharmaceuticals, where it can enhance reaction rates and improve yields.[2] Furthermore, its stability and solubility in organic solvents make it a valuable reagent in a variety of synthetic transformations.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1702-42-7 | [1] |

| Molecular Formula | C₁₃H₃₀IP | [1] |

| Molecular Weight | 344.26 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 133.5 °C | [3][4] |

| Solubility | Soluble in Methanol | [3] |

The Chemistry of Synthesis: A Nucleophilic Substitution Approach

The synthesis of this compound is a classic example of a quaternization reaction, a type of nucleophilic substitution. The core of this transformation involves the reaction of a tertiary phosphine, tributylphosphine, with an alkyl halide, methyl iodide.

Reaction Mechanism

The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic carbon atom of methyl iodide. This concerted process results in the formation of a new carbon-phosphorus bond and the displacement of the iodide ion, which then serves as the counter-ion to the newly formed phosphonium cation.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on established methods for the synthesis of analogous phosphonium salts and principles of organic synthesis.

Reagents and Equipment

Table 2: Reagents Required for Synthesis

| Reagent | Formula | CAS Number | Key Properties |

| Tributylphosphine | P(C₄H₉)₃ | 998-40-3 | Pyrophoric, toxic |

| Methyl Iodide | CH₃I | 74-88-4 | Toxic, carcinogen |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 60-29-7 | Flammable, peroxide-former |

| Anhydrous Hexane | C₆H₁₄ | 110-54-3 | Flammable |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes and needles for transfer of air-sensitive reagents

-

Büchner funnel and filter flask

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: In the flask, dissolve tributylphosphine (1.0 eq) in anhydrous diethyl ether. To this stirred solution, add methyl iodide (1.05 eq) dropwise via syringe at room temperature.

-

Reaction: The reaction is typically exothermic. After the initial reaction subsides, stir the mixture at room temperature for 12-24 hours. The formation of a white precipitate indicates product formation.

-

Isolation of Crude Product: After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold, anhydrous diethyl ether or hexane to remove any unreacted starting materials.

-

Drying: Dry the crude this compound under vacuum to remove residual solvent.

Purification and Characterization

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound. The choice of solvent is critical for effective purification.

Procedure:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of dichloromethane and ethyl acetate).

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Common solvent systems for the recrystallization of phosphonium salts include toluene/ethyl acetate/diethyl ether and acetonitrile/ethyl acetate/diethyl ether.[5]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the methyl and butyl groups attached to the phosphorus atom.

-

¹³C NMR: Will provide information on the carbon framework of the molecule.

-

³¹P NMR: A single peak is expected in the proton-decoupled ³¹P NMR spectrum, characteristic of a phosphonium salt. The chemical shift provides information about the electronic environment of the phosphorus atom.[6]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the tributylmethylphosphonium cation.

-

Infrared (IR) Spectroscopy: Can be used to identify characteristic vibrational frequencies of the functional groups present in the molecule.

Safety and Handling

This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.

-

Tributylphosphine: Is pyrophoric and can ignite spontaneously on contact with air. It is also toxic and should be handled in a well-ventilated fume hood under an inert atmosphere.

-

Methyl Iodide: Is a known carcinogen and is toxic. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

This compound: Causes skin and serious eye irritation.[1] Wear protective gloves, clothing, and eye protection when handling the solid product.[1] In case of contact, wash the affected area thoroughly with water.[1]

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.

Conclusion

The synthesis of this compound via the quaternization of tributylphosphine with methyl iodide is a straightforward and efficient method for producing this valuable laboratory reagent. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize and purify this compound for its various applications in organic synthesis and catalysis. Careful characterization is essential to ensure the quality and purity of the final product.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1).

- LookChem. (n.d.). This compound.

- CD BioSustainable-Green Chemistry. (n.d.). This compound.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- ResearchGate. (2018, May 23). How to recrystallize phosphonium salt?.

- University of Calgary. (n.d.). Recrystallization - Single Solvent.

- SpectraBase. (n.d.). methyltributylphosphonium iodide - Optional[31P NMR] - Chemical Shifts.

Sources

- 1. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 3. lookchem.com [lookchem.com]

- 4. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

Synthesis of tributyl(methyl)phosphanium iodide

An In-depth Technical Guide to the Synthesis of Tributyl(methyl)phosphanium Iodide

Abstract

Tributyl(methyl)phosphanium iodide, a quaternary phosphonium salt, is a compound of significant interest in various chemical fields. Its utility as a phase-transfer catalyst, a precursor for ionic liquids, and a versatile reagent in organic synthesis underscores the need for a reliable and well-understood synthetic protocol.[1][2] This guide provides a comprehensive overview of the synthesis of tributyl(methyl)phosphanium iodide, grounded in the principles of chemical reactivity and laboratory safety. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, discuss critical characterization techniques, and address the essential safety considerations for handling the reagents involved. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous guide to the preparation of this important chemical compound.

Introduction and Scientific Context

Quaternary phosphonium salts represent a cornerstone class of organophosphorus compounds, characterized by a central phosphorus atom bonded to four organic residues, bearing a positive charge.[3] Tributyl(methyl)phosphanium iodide, with its unique combination of three butyl chains and one methyl group, exhibits properties that make it highly valuable. The long alkyl chains confer solubility in a range of organic solvents, while the ionic nature of the salt dictates its behavior in various applications.[1]

It is frequently employed as a phase-transfer catalyst, facilitating reactions between reagents in immiscible phases, a technique crucial in the synthesis of fine chemicals and pharmaceuticals.[1] Furthermore, phosphonium-based ionic liquids, including derivatives of tributyl(methyl)phosphanium, are recognized for their high thermal stability and wide electrochemical windows, making them suitable for applications in electrochemistry and as specialized reaction media.[4]

The synthesis detailed herein is a classic example of a quaternization reaction, specifically the Menschutkin reaction, which involves the alkylation of a tertiary phosphine.[5][6][7] Understanding the causality behind each step of this SN2 reaction is paramount to achieving a high yield and purity of the target compound.

Reaction Mechanism: The Nucleophilic Power of Phosphorus

The formation of tributyl(methyl)phosphanium iodide from tributylphosphine and methyl iodide is a direct and efficient SN2 (bimolecular nucleophilic substitution) reaction. The core of this transformation lies in the nucleophilic character of the phosphorus atom in tributylphosphine.

-

Nucleophilic Attack: The phosphorus atom possesses a lone pair of electrons, making it an excellent nucleophile. It attacks the electrophilic methyl carbon of methyl iodide. The carbon is electrophilic due to the polarization of the C-I bond, caused by the higher electronegativity of iodine.

-

Transition State: As the P-C bond begins to form, the C-I bond simultaneously begins to break. This occurs through a trigonal bipyramidal transition state where the phosphorus, carbon, and iodine atoms are momentarily aligned.

-

Product Formation: The reaction concludes with the complete formation of a new, stable phosphorus-carbon bond and the departure of the iodide ion as the leaving group. The result is the ionic salt, tributyl(methyl)phosphanium iodide, composed of a positively charged phosphonium cation and a negatively charged iodide anion.

The reaction is typically exothermic and proceeds readily. The choice of solvent can influence the reaction rate; polar aprotic solvents can stabilize the charged transition state, thereby accelerating the reaction. However, for this specific synthesis, the reaction often proceeds efficiently without a solvent or in a non-polar solvent, which facilitates product precipitation and isolation.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and observation at each stage ensure the integrity of the final product.

Materials and Equipment

Reagents:

-

Tributylphosphine (P(C₄H₉)₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or hexane (for washing)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile, optional)

Equipment:

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Dropping funnel or syringe

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Vacuum oven

Reagent Data

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |

| Tributylphosphine | 202.32 | -60 | 240 | Pyrophoric, Air & Moisture Sensitive, Toxic |

| Methyl Iodide | 141.94 | -66.5 | 42.4 | Highly Toxic, Volatile, Suspected Carcinogen[8][9] |

| Tributyl(methyl)phosphanium Iodide | 344.26 | 133.5 | N/A | Skin & Eye Irritant[2][10][11] |

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood due to the high toxicity and volatility of methyl iodide and the air-sensitivity of tributylphosphine. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

-

Inert Atmosphere Setup: Assemble the reaction flask, equipped with a magnetic stir bar, under a stream of dry nitrogen or argon. This inert atmosphere is critical to prevent the oxidation of the tributylphosphine starting material.

-

Reagent Addition:

-

Using an airtight syringe, transfer a known molar amount of tributylphosphine into the reaction flask. If using an optional solvent, add it at this stage.

-

Place the flask in an ice bath to dissipate the heat that will be generated during the exothermic reaction.

-

Slowly add one molar equivalent of methyl iodide to the stirring tributylphosphine solution via a dropping funnel or syringe over 15-30 minutes. A white precipitate of the product should begin to form immediately.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion. The mixture will likely become a thick, white slurry.

-

-

Product Isolation and Purification:

-

Add anhydrous diethyl ether or hexane to the reaction mixture and stir vigorously. This step is crucial for washing away any unreacted, non-polar starting materials.

-

Isolate the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid on the filter with several portions of cold, anhydrous diethyl ether or hexane to remove any residual impurities.

-

-

Drying:

-

Transfer the purified white solid to a pre-weighed flask.

-

Dry the product under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved. This removes residual solvent and any moisture. The final product should be a fine, white crystalline solid.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of tributyl(methyl)phosphanium iodide.

Product Characterization: A Triad of Validation

Confirming the identity and purity of the synthesized tributyl(methyl)phosphanium iodide is essential. A combination of spectroscopic techniques provides irrefutable evidence of the product's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the butyl groups (triplet for the terminal CH₃, multiplets for the three CH₂ groups) and a distinct signal for the single methyl group attached to the phosphorus, which will appear as a doublet due to coupling with the phosphorus atom.

-

³¹P NMR: A single peak in the phosphonium salt region (typically > +20 ppm) confirms the quaternary nature of the phosphorus center.[12] This is a definitive test for successful quaternization.

-

¹³C NMR: Will show four distinct signals corresponding to the four unique carbon atoms in the butyl chains and one signal for the methyl carbon.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: While less definitive than NMR, the IR spectrum can confirm the presence of key functional groups. Expect to see strong C-H stretching vibrations from the alkyl chains (~2800-3000 cm⁻¹) and characteristic P-C vibrations.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode will show a prominent peak corresponding to the mass of the tributyl(methyl)phosphanium cation ([C₁₃H₃₀P]⁺), confirming the molecular composition.

Critical Safety and Handling Protocols

Scientific integrity necessitates an unwavering commitment to safety. The reagents used in this synthesis present significant hazards that must be managed with stringent protocols.

-

Methyl Iodide (CH₃I): This is a highly toxic and volatile substance and a suspected carcinogen.[8][9] All handling must occur within a certified chemical fume hood. Inhalation, ingestion, and skin contact must be avoided. Acute exposure can lead to severe health effects, including pulmonary edema and neurological damage.[8][9]

-

Tributylphosphine (P(C₄H₉)₃): This reagent is air-sensitive and can be pyrophoric (ignite spontaneously on contact with air). It is also toxic and has a strong, unpleasant odor. It must be handled exclusively under an inert atmosphere using Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): At a minimum, users must wear safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves.

-

Waste Disposal: All waste, including residual reagents, wash solvents, and contaminated materials, must be collected in a designated hazardous waste container and disposed of according to institutional and local environmental regulations.

By adhering to this comprehensive guide, researchers can safely and reliably synthesize high-purity tributyl(methyl)phosphanium iodide, enabling further innovation in the fields of catalysis, material science, and pharmaceutical development.

References

- Gabbutt, C. D., et al. (2020). Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach. Chemical Communications.

- Denton, R., et al. (2016). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Chemical Communications.

- Fan, B., et al. (2019). Synthesis of quaternary aryl phosphonium salts: photoredox-mediated phosphine arylation. Organic & Biomolecular Chemistry.

- Google Patents. (2015). CN104710475A - Preparation method of quaternary phosphonium salt.

- Z. Zhang, et al. (2003). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality. Inorganic Chemistry.

- Maji, B., et al. (2022). Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications.

- A. Yokozeki, et al. (2020). Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. ACS Omega.

- L. Yan, et al. (2014). Synthesis and Characterization of Alkeyl Imidazolium Ionic Liquids. Advanced Materials Research.

- Nandwani, S., et al. (2021). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. Molecules.

- Wang, J., et al. (2020). Synthesis and characterization of ionic liquids [C12mim]Cl, [C14mim]Cl and [C16mim]Cl: experimental and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics.

- CD BioSustainable-Green Chemistry. Tributylmethylphosphonium iodide.

- Ahmad, S., et al. (2024). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. MDPI.

- Kondo, Y., Zanka, A., & Kusabayashi, S. (1985). Reaction of Triphenylphosphine with Methyl Iodide. Transfer Thermodynamic Quantities and Various Extended Bronsted Treatments. Journal of the Chemical Society, Perkin Transactions 2.

- New Jersey Department of Health. (1999). HAZARD SUMMARY: Methyl Iodide.

- PubChem. (2024). Phosphonium, tributylmethyl-, iodide (1:1).

- LookChem. This compound.

- Kondo, Y., Zanka, A., & Kusabayashi, S. (1985). Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments. Journal of the Chemical Society, Perkin Transactions 2.

- Journal of the Chemical Society, Perkin Transactions 2. (1985). Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments.

- SpectraBase. (2025). methyltributylphosphonium iodide - Optional[31P NMR] - Chemical Shifts.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 3. Long sought synthesis of quaternary phosphonium salts from phosphine oxides: inverse reactivity approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Reaction of triphenylphosphine with methyl iodide. Transfer thermodynamic quantities and various extended Brönsted treatments - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. nj.gov [nj.gov]

- 9. calibrechem.com [calibrechem.com]

- 10. lookchem.com [lookchem.com]

- 11. aksci.com [aksci.com]

- 12. spectrabase.com [spectrabase.com]

Introduction: The Role of Quaternary Phosphonium Salts in Synthesis

An In-depth Technical Guide to Tributylmethylphosphonium Iodide for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound (TBMP-I), a quaternary phosphonium salt of significant interest to researchers, scientists, and professionals in drug discovery and development. We will delve into its core chemical structure, synthesis, characterization, and critical applications, with a focus on the underlying principles that make it a valuable tool in modern organic synthesis.

Quaternary phosphonium salts are a class of organic compounds featuring a positively charged phosphorus atom bonded to four organic groups. Their stability, solubility in organic solvents, and ability to act as phase transfer catalysts make them indispensable in a variety of chemical transformations.[1] this compound, in particular, has emerged as a versatile and efficient reagent, especially in applications demanding high reaction rates and yields in complex molecular synthesis.[1] This guide aims to provide the foundational knowledge and practical insights required to effectively utilize this compound in a research and development setting.

Chemical Identity and Molecular Structure

This compound is a white to light yellow crystalline powder.[1] The core of its functionality lies in its ionic structure: a bulky, lipophilic tributylmethylphosphonium cation and an iodide anion. The three butyl chains contribute to its solubility in a range of organic solvents, a critical feature for its role in catalysis.

Chemical Structure

The structure consists of a central phosphorus atom forming covalent bonds with three butyl groups and one methyl group, resulting in a permanent positive charge on the phosphorus. This cation is ionically associated with an iodide anion.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key properties of this compound is presented below. This data is essential for planning experimental work, including solvent selection and reaction condition optimization.

| Property | Value | Reference |

| CAS Number | 1702-42-7 | [2][3] |

| Molecular Formula | C₁₃H₃₀IP | [2][4] |

| Molecular Weight | 344.26 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 133.5 °C | [2][5] |

| Solubility | Soluble in Methanol | [2] |

| IUPAC Name | tributyl(methyl)phosphanium;iodide | [3] |

| SMILES | CCCC(CCCC)CCCC.[I-] | [3][5] |

| Hydrogen Bond Donor Count | 0 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

| Rotatable Bond Count | 9 | [2][3] |

Synthesis and Characterization

The synthesis of this compound is a straightforward nucleophilic substitution reaction (quaternization) that is both high-yielding and scalable.

Synthesis Pathway

The reaction involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of tributylphosphine on the electrophilic methyl group of methyl iodide. This forms the stable C-P bond and results in the quaternary phosphonium salt.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for preparing this compound with a high yield, as referenced in the literature.[2]

Materials:

-

Tributylphosphine (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Anhydrous Toluene (as solvent)

-

Anhydrous Hexane (for washing)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble the reaction glassware under an inert atmosphere to prevent the oxidation of tributylphosphine, which is air-sensitive. Dry all glassware thoroughly before use.

-

Reactant Addition: Charge the round-bottom flask with tributylphosphine and anhydrous toluene.

-

Reaction Initiation: While stirring the solution, add methyl iodide dropwise via the dropping funnel at room temperature. An exothermic reaction may be observed. If necessary, cool the flask with a water bath to maintain a controlled reaction temperature.

-

Causality Insight: The quaternization of phosphines is typically a rapid and exothermic process. The slow addition of the alkylating agent (methyl iodide) prevents a dangerous temperature spike and potential side reactions. Toluene is an excellent solvent choice as it is non-reactive and facilitates a homogenous reaction environment.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The product will often precipitate out of the toluene as a white solid.

-

Isolation: Filter the solid precipitate from the reaction mixture.

-

Purification: Wash the collected solid with anhydrous hexane. This step is crucial for removing any unreacted starting materials and non-polar byproducts.

-

Causality Insight: The desired phosphonium salt is ionic and thus insoluble in non-polar solvents like hexane, while the starting tributylphosphine and any potential impurities are more soluble, allowing for effective purification by washing.

-

-

Drying: Dry the purified white solid under vacuum to obtain this compound. A typical yield for this reaction is around 97.5%.[2]

Structural Characterization

To confirm the identity and purity of the synthesized product, several analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the methyl and butyl groups attached to the phosphorus atom. ³¹P NMR spectroscopy is particularly definitive, showing a single peak in the phosphonium salt region, confirming the formation of the quaternary center.[6]

-

Mass Spectrometry (MS): Analysis will show the mass of the tributylmethylphosphonium cation (C₁₃H₃₀P⁺) at m/z 217.21.[7]

-

Melting Point Analysis: A sharp melting point consistent with the literature value (133.5 °C) indicates high purity.[2]

Core Applications in Research and Drug Development

The utility of this compound stems primarily from its effectiveness as a phase transfer catalyst and as a reagent in organic synthesis.

Phase Transfer Catalysis (PTC)

In many organic reactions, the reactants are immiscible (e.g., an aqueous solution of a nucleophile and an organic solution of an electrophile). PTC facilitates the reaction by transporting the aqueous reactant into the organic phase.

The bulky, lipophilic cation of this compound can pair with an aqueous anion (like OH⁻ or CN⁻) and shuttle it into the organic phase, where it can react with the organic substrate. This enhances reaction rates, improves yields, and often allows for milder reaction conditions.[1]

Caption: Generalized Phase Transfer Catalysis (PTC) Cycle.

Applications in Pharmaceutical Synthesis

The ability to facilitate reactions like alkylations and phosphorylations makes this compound a valuable tool in drug development, where the construction of complex molecular architectures is paramount.[1][8]

-

Alkylation Reactions: It can catalyze the C-alkylation, O-alkylation, and N-alkylation of various substrates, which are fundamental bond-forming reactions in medicinal chemistry.

-

Wittig-type Reactions: While not a direct Wittig reagent itself, related phosphonium salts are precursors to ylides used in the Wittig reaction to form alkenes, a common structural motif in drug molecules.[9]

-

Ionic Liquids: Phosphonium-based ionic liquids are being explored as "green" solvents that can enhance reaction efficiency and minimize waste, a growing priority in pharmaceutical manufacturing.[1][5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as a skin and eye irritant.[3][10]

| Hazard Statement | Description | GHS Classification |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Damage/Irritation (Category 2A) |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[10][11]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles.[11][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

-

Inhalation: Move the person to fresh air.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek immediate medical advice/attention.[10][11]

Storage Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][11] For long-term stability, storage under an inert gas is recommended.[11]

Conclusion

This compound is a highly effective and versatile quaternary phosphonium salt with significant applications in organic synthesis, particularly as a phase transfer catalyst. Its straightforward, high-yield synthesis, combined with its favorable solubility and stability, makes it an invaluable asset for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable scientists to leverage its full potential in the creation of complex and novel molecules.

References

- LookChem. This compound. [Link][2]

- PubChem. Phosphonium, tributylmethyl-, iodide (1:1). [Link][3]

- CD BioSustainable-Green Chemistry. This compound. [Link][5]

- SpectraBase. methyltributylphosphonium iodide - Optional[31P NMR]. [Link][6]

- PubChem. Tributyl(methyl)phosphonium ion. [Link][7]

- Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) -. [Link][13]

- RTI International. Drug Discovery and Development. [Link][8]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Phosphonium, tributylmethyl-, iodide (1:1) | C13H30IP | CID 2760114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Tributyl(methyl)phosphonium ion | C13H30P+ | CID 2760115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of Tributylmethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tributylmethylphosphonium iodide, a quaternary phosphonium salt, is a compound of significant interest across various scientific disciplines, including organic synthesis, catalysis, and materials science. Its utility as a phase-transfer catalyst and its potential applications in the formulation of ionic liquids underscore the importance of a thorough understanding of its physicochemical properties.[1] A critical parameter governing its application is its solubility in various media. This guide provides a comprehensive overview of the solubility of this compound, detailing the theoretical underpinnings of its dissolution, practical methodologies for solubility determination, and a summary of available solubility data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and optimization of processes involving this versatile compound.

Core Concepts in the Solubility of Ionic Compounds

The solubility of an ionic compound like this compound in a particular solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a foundational, albeit simplified, principle. Dissolution is governed by the Gibbs free energy change (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the process. A negative ΔG, indicating a spontaneous process, is favored by a minimal enthalpy change and a maximal entropy increase.

For an ionic solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released when the ions are solvated by the solvent molecules (solvation energy). In the case of this compound, the key interactions are:

-

Ion-Dipole Interactions: Polar solvent molecules arrange themselves around the tributylmethylphosphonium cation ([P(CH₃)(C₄H₉)₃]⁺) and the iodide anion (I⁻), stabilizing them in solution. The strength of these interactions is dependent on the solvent's polarity and its ability to form hydrogen bonds.

-

Van der Waals Forces: The nonpolar butyl chains of the cation can interact favorably with nonpolar or moderately polar organic solvents through dispersion forces.

-

Hydrogen Bonding: While the tributylmethylphosphonium cation cannot donate hydrogen bonds, the iodide anion can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding can, therefore, effectively solvate the anion.[2]

The balance of these forces dictates the extent to which this compound will dissolve in a given solvent.

Theoretical Frameworks for Solubility Prediction

While experimental determination remains the gold standard, several theoretical models can provide valuable insights into the solubility of ionic liquids like this compound.

Hildebrand and Hansen Solubility Parameters

The Hildebrand solubility parameter (δ) is a numerical value that represents the cohesive energy density of a substance and provides an estimation of its solvency behavior.[3] Materials with similar solubility parameters are more likely to be miscible. For more complex systems involving polar and hydrogen-bonding interactions, the Hansen solubility parameters (HSPs) offer a more nuanced prediction by dividing the total Hildebrand parameter into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility.[4][5] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This ab initio approach can be particularly useful for screening potential solvents for a given ionic liquid without the need for extensive experimental work.

Quantitative Solubility Data of this compound

Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on chemical supplier information and safety data sheets, the following qualitative and semi-quantitative information has been compiled.

| Solvent | Chemical Formula | Type | Reported Solubility | Source(s) |

| Water | H₂O | Polar Protic | Partly Soluble (3 wt% at 10°C) | [6] |

| Methanol | CH₃OH | Polar Protic | Soluble | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [7] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [6][7] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | [7] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | [7] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Almost Insoluble | [7] |

| Petroleum Ether | - | Nonpolar | Almost Insoluble | [7] |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination of solubility at the desired temperature is highly recommended.

Experimental Determination of Solubility: A Self-Validating Protocol

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.[8][9] The following protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Causality Behind Experimental Choices

-

Excess Solute: The use of an excess amount of this compound ensures that the solution reaches saturation, a critical requirement for determining equilibrium solubility.[9]

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature throughout the equilibration process is crucial for obtaining accurate data.[8]

-

Prolonged Agitation: Continuous agitation for an extended period (24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium.[9]

-

Filtration: Filtration of the saturated solution is essential to separate the undissolved solid from the liquid phase, preventing artificially high solubility measurements.[10]

-

Gravimetric Analysis: The gravimetric method, involving the evaporation of the solvent and weighing the residual solute, is a direct and accurate method for quantifying the amount of dissolved solid.[10]

Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for 24-72 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed container.

-

Quantification:

-

Accurately weigh the container with the saturated solution.

-

Carefully evaporate the solvent using a vacuum oven or rotary evaporator until a constant weight of the dried this compound is achieved.

-

Reweigh the container to determine the mass of the dissolved solute.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 g of solvent, mol/L).

Visualization of the Experimental Workflow

Caption: Diagram 1: A step-by-step workflow for determining the solubility of this compound using the isothermal saturation method.

Applications in Drug Development and Research

The solubility characteristics of this compound are directly relevant to its applications in the pharmaceutical and research sectors.

-

Phase-Transfer Catalysis: As a phase-transfer catalyst, it facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic).[1] Its solubility in both polar and nonpolar environments, even if limited, is key to its function of transporting ionic species across the phase boundary.

-

Drug Delivery: While not a direct therapeutic agent, the principles governing the solubility of phosphonium salts are relevant to the design of drug delivery systems. For instance, the lipophilic nature of the cation can be exploited to enhance the delivery of drugs across biological membranes.

-

Ionic Liquids in Pharmaceutical Synthesis: The use of ionic liquids as "green" solvents in pharmaceutical synthesis is a growing area of interest.[11] Understanding the solubility of phosphonium-based ionic liquids is crucial for designing efficient and sustainable synthetic routes.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While comprehensive quantitative data remains a subject for further investigation, the theoretical principles and experimental methodologies outlined herein offer a robust framework for researchers, scientists, and drug development professionals. A thorough understanding of solubility is paramount for harnessing the full potential of this versatile phosphonium salt in a wide array of chemical applications. The provided self-validating experimental protocol serves as a reliable method for generating the specific solubility data required for optimizing reaction conditions, purification processes, and formulation development.

References

- Afshin, A., et al. (2021). Prediction of CO2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method. MDPI.

- LookChem. (n.d.). This compound.

- Paduszyński, K., & Domańska, U. (2012). Thermodynamic Modeling of Ionic Liquid Systems: Development and Detailed Overview of Novel Methodology Based on the PC-SAFT. The Journal of Physical Chemistry B, 116(16), 5002-5018.

- (2021). Prediction of CO2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method.

- Jouyban, A., et al. (2018).

- Paluch, A. S., & Vlasiuk, D. (2014). Molecular Modeling Simulations to Predict Density and Solubility Parameters of Ionic Liquids.

- Keskin, S., et al. (2021). Predicting water solubility in ionic liquids using machine learning towards design of hydro-philic/phobic ionic liquids. Akademik Veri Yönetim Sistemi | AVESİS.

- Sánchez-Vidal, J., et al. (2012).

- (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state.

- Forte, E., et al. (2022). Molecular Thermodynamic Modeling of Hybrid Ionic Liquids for Biogas Upgrading. Industrial & Engineering Chemistry Research, 61(20), 7016-7031.

- Cebula, J., & Smolen, S. (2021).

- CD BioSustainable-Green Chemistry. (n.d.). This compound.

- Regulations.gov. (n.d.). SAFETY DATA SHEET.

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Gafurov, Z. N., et al. (2020).

- PubChem. (n.d.). Phosphonium, tributylmethyl-, iodide (1:1).

- Wikipedia. (n.d.). Phosphonium.

- Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Adams, E. M., et al. (2022). Solvents and Stabilization in Ionic Liquid Films. Langmuir, 38(30), 9229-9238.

- Al-Dhalaen, F. M., et al. (2022). Estimating the Solubility, Solution Thermodynamics, and Molecular Interaction of Aliskiren Hemifumarate in Alkylimidazolium Based Ionic Liquids. MDPI.

- Domańska, U., & Marciniak, A. (2010). The Solubility Parameters of Ionic Liquids. PMC.

- Shinde, U. P., et al. (2017). Solubility and Density of Silver Iodide in Water and DMF at Various Temperatures as Function of Potassium Iodide.

- Kirsh, Y. E., et al. (2018). Temperature dependences of iodine solubility in (1) water and (2) 0.1...

- Maczynski, A. (1982). 3-Pentanol.

- Maczynski, A. (1982). Lithium Chloride.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound|lookchem [lookchem.com]

- 3. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of CO2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

An In-depth Technical Guide to the Stability and Storage of Tributylmethylphosphonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of tributylmethylphosphonium iodide. As a quaternary phosphonium salt, it finds utility in various chemical applications, including as a phase transfer catalyst and in organic synthesis.[1] A thorough understanding of its chemical and physical properties is paramount for ensuring experimental reproducibility, maintaining reagent integrity, and ensuring laboratory safety.

Core Chemical and Physical Properties

This compound, with the chemical formula C₁₃H₃₀IP, is typically a white to light yellow crystalline powder.[1][2] Its stability and utility are intrinsically linked to its physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 1702-42-7 | [3][4] |

| Molecular Weight | 344.26 g/mol | [4][5] |

| Melting Point | 133.5 °C | [2][5][6] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in methanol | [2][3] |

Stability Profile of this compound

The stability of this compound is influenced by several environmental factors. Understanding these is key to preventing degradation and ensuring the compound's efficacy in research and development.

Thermal Stability

Sensitivity to Moisture (Hygroscopicity)

A critical characteristic of many phosphonium salts is their hygroscopic nature, meaning they readily absorb moisture from the atmosphere.[8][9][10] Exposure to moisture should be avoided for this compound. The absorption of water can lead to physical changes, such as clumping, and may introduce an unintended reactant in moisture-sensitive reactions, thereby affecting reaction kinetics and product purity.[10] Therefore, handling in a dry, inert atmosphere is highly recommended.[9]

Sensitivity to Air and Light